molecular formula C20H23N5O3S B2685034 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide CAS No. 1251549-54-8

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2685034
CAS No.: 1251549-54-8
M. Wt: 413.5
InChI Key: JQKOAGAZNZRQCU-UHFFFAOYSA-N
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Description

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the methoxy and methyl groups via alkylation reactions.
  • Coupling of the pyrazole derivative with the benzothiazole moiety using amide bond formation techniques.
  • Final coupling with the piperidine ring through amide bond formation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization reactions.
  • Employment of catalysts to enhance reaction rates.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Pathways: Interference with specific biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents.

    Other heterocyclic compounds: Compounds containing pyrazole, benzothiazole, or piperidine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-12-21-16-10-14(4-5-17(16)29-12)22-18(26)13-6-8-25(9-7-13)20(27)15-11-24(2)23-19(15)28-3/h4-5,10-11,13H,6-9H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKOAGAZNZRQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCN(CC3)C(=O)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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